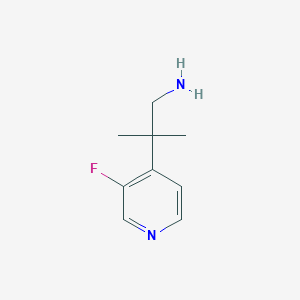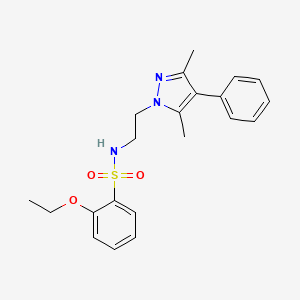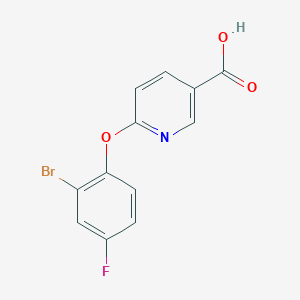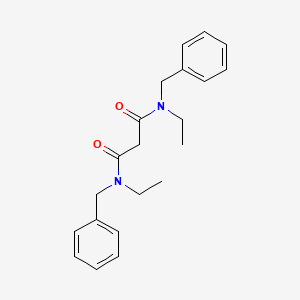![molecular formula C22H27N3O3S B2467143 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252891-69-2](/img/no-structure.png)
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of thieno[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocycles are rings that contain carbon atoms as well as a different type of atom, in this case, sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would include a thieno[3,2-d]pyrimidin ring, which is a bicyclic structure containing a five-membered ring fused with a six-membered ring. The five-membered ring contains sulfur and nitrogen, and the six-membered ring contains two additional nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. These could include the amide group and the various substituents on the thieno[3,2-d]pyrimidin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could influence its solubility in water, and the aromatic rings could contribute to its stability .科学的研究の応用
Anticancer Activity
Compounds derived from the pyrimidine and thienopyrimidine scaffolds have been extensively studied for their anticancer properties. For instance, certain derivatives have shown appreciable cancer cell growth inhibition across multiple cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020). Another study focused on thienopyrimidine derivatives, which exhibited potent anticancer activity, comparable to that of doxorubicin, against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Adenosine Receptor Antagonism
Research on enantiomeric compounds with a focus on A3 adenosine receptor antagonism demonstrated the potential of pyrimidine derivatives in this field. The chiral resolution and absolute configuration of these compounds were determined, highlighting their significance in adenosine receptor-related research (Rossi et al., 2016).
Enzyme Inhibition
Studies on thienopyrimidine antifolates have identified compounds as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical in the synthesis of DNA. This indicates their potential in the development of new therapeutic agents targeting these enzymes (Gangjee et al., 2008).
Radioligand Imaging
The synthesis of radiolabeled compounds for imaging the translocator protein with PET highlights the application of pyrimidine derivatives in diagnostic imaging. Such compounds provide tools for in vivo imaging and the study of diseases at the molecular level (Dollé et al., 2008).
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown good antibacterial and antifungal activities, comparable to standard drugs, indicating their potential as antimicrobial agents (Hossan et al., 2012).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with N-(2-bromo-4-isopropylphenyl)acetamide in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "N-(2-bromo-4-isopropylphenyl)acetamide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine and N-(2-bromo-4-isopropylphenyl)acetamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the desired compound, 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide." ] } | |
CAS番号 |
1252891-69-2 |
製品名 |
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide |
分子式 |
C22H27N3O3S |
分子量 |
413.54 |
IUPAC名 |
2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-14(2)9-11-24-21(27)20-18(10-12-29-20)25(22(24)28)13-19(26)23-17-8-6-5-7-16(17)15(3)4/h5-8,10,12,14-15H,9,11,13H2,1-4H3,(H,23,26) |
InChIキー |
KGIQIFRZMLXCTA-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



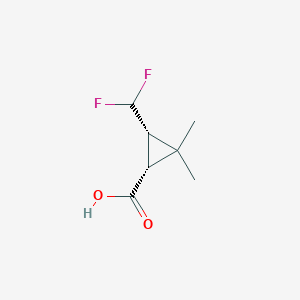

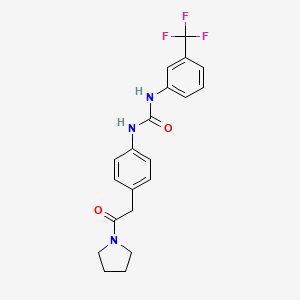
![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)
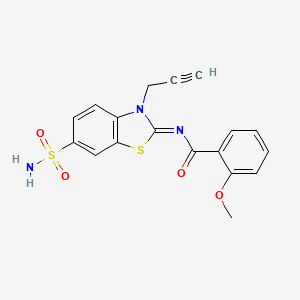
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)
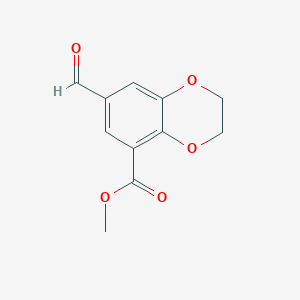
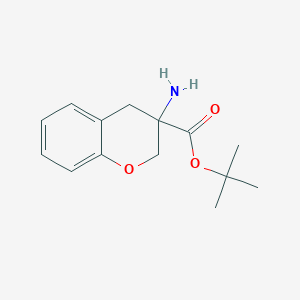
![2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2467073.png)
![6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2467076.png)
